Elemicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Antibacterial Activity

Studies have explored elemicin's potential as an antibacterial agent. Research suggests elemicin exhibits activity against foodborne pathogens like Campylobacter jejuni, a common cause of bacterial diarrhea [].

Potential Toxicity and Metabolic Pathways

While elemicin is generally considered safe in small quantities, its potential for causing toxicity at higher doses is being investigated. Studies suggest that elemicin undergoes metabolic activation in the body, leading to the formation of potentially toxic metabolites [, ]. This highlights the importance of further research to understand its safety profile at different intake levels.

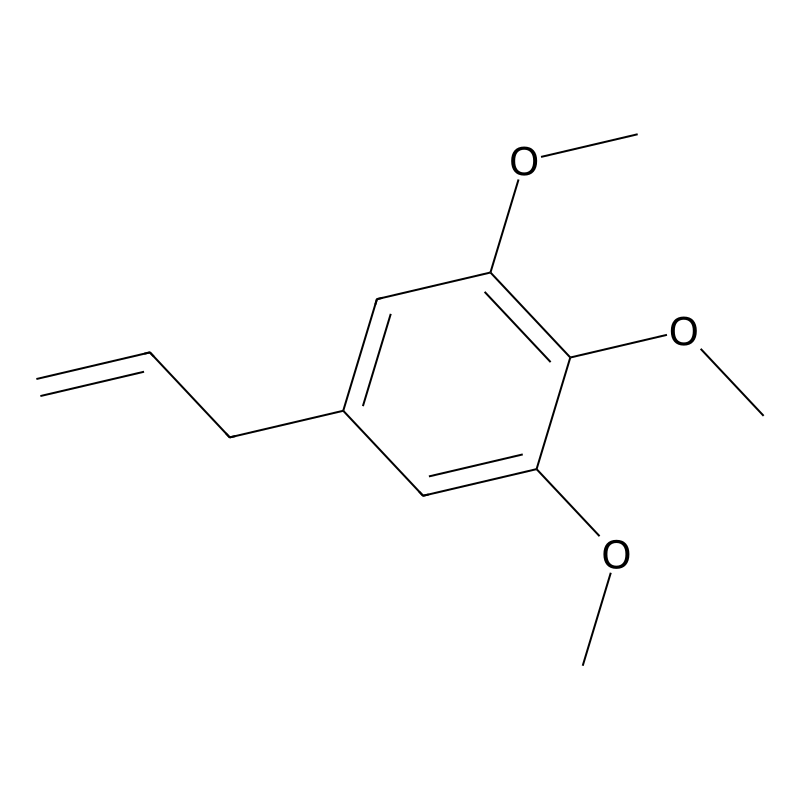

Elemicin is a natural organic compound classified as a phenylpropene, primarily found in the essential oils of several plant species, notably in nutmeg and mace. Its chemical formula is , with a molar mass of approximately 208.26 g/mol. Elemicin contributes to the characteristic flavor and aroma of these spices and is also present in the oleoresin of Canarium luzonicum, commonly known as elemi . The compound is structurally similar to myristicin, differing by a methyl group that links two oxygen atoms in myristicin's dioxymethy moiety .

The metabolic pathways of elemicin involve various phase I and phase II reactions. Key phase I reactions include:

- Demethylation

- Hydroxylation

- Hydration

- Allyl rearrangement

- Reduction

Phase II metabolism often involves conjugation with compounds such as cysteine and glucuronic acid, leading to the formation of more water-soluble metabolites for excretion . Notably, elemicin can be converted into reactive metabolites like 1′-hydroxyelemicin, which can further react with cellular components, potentially leading to toxicity .

Elemicin exhibits a range of biological activities, including:

- Antimicrobial Properties: It has been shown to have antibacterial effects against various pathogens.

- Antioxidant Activity: Elemicin demonstrates potential in scavenging free radicals.

- Genotoxicity: Some studies indicate that elemicin may form DNA adducts, raising concerns about its carcinogenic potential .

- Psychoactivity: While elemicin may act as an agonist at serotonin receptors similar to psychedelics, its psychoactive effects are often characterized more as deliriant rather than classic hallucinogenic effects .

Elemicin can be synthesized through several methods:

- From Syringol and Allyl Bromide: Utilizing Williamson ether synthesis followed by Claisen rearrangement. This method allows for high yields (over 85%) due to the secondary Cope rearrangement facilitating electrophilic aromatic substitution at the para-position .

- Isolation from Natural Sources: Traditionally, elemicin has been isolated from essential oils through vacuum distillation at reduced pressure, specifically collecting fractions at temperatures between 162-165 °C .

Elemicin has various applications:

- Flavoring Agent: Used in food products for its aromatic properties.

- Potential Therapeutic Uses: Research is ongoing into its antimicrobial and antioxidant properties.

- Synthesis of Other Compounds: Elemicin serves as a precursor in synthesizing psychoactive compounds such as mescaline .

Research has explored elemicin's interactions with various cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, which are involved in its metabolic activation. These interactions can influence its toxicity profile and biological effects . Studies indicate that the metabolic activation of elemicin leads to significant alterations in lipid metabolism and gut microbiota composition in animal models .

Elemicin shares structural similarities with several other alkenylbenzenes. Below is a comparison highlighting its uniqueness:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Myristicin | Similar structure with additional methyl group | Anticholinergic effects; potential toxicity | More potent psychoactive effects |

| Safrole | Similar phenylpropene structure | Known hepatocarcinogen | Stronger DNA binding capability |

| Methyleugenol | Contains an additional methoxy group | Genotoxicity; potential carcinogenicity | More extensively studied for toxicity |

| Anethole | Contains a methoxy group | Antimicrobial properties | Less toxic than elemicin |

Elemicin's unique combination of properties—its specific metabolic pathways and varying biological activities—distinguishes it from these similar compounds while also raising concerns regarding its safety profile when consumed in large amounts.

Biochemical Pathways in Plant Systems

Phenylpropanoid Pathway Divergence

The biosynthesis of elemicin follows a complex route through the phenylpropanoid pathway, which represents one of the most extensively studied metabolic networks in plant secondary metabolism [14]. This pathway originates from the shikimate pathway through the conversion of phenylalanine by phenylalanine ammonia-lyase, ultimately leading to the formation of various phenylpropanoid compounds including elemicin [17]. The phenylpropanoid pathway has undergone pronounced radiations and divergences of enzyme families throughout plant evolution, contributing to the remarkable diversity of specialized metabolites produced by different plant species [14].

The general phenylpropanoid pathway encompasses several conversion steps from phenylalanine to feruloyl-coenzyme A, involving key enzymatic reactions including deamination, methylation, hydroxylation, and monolignol side chain reduction [15]. These reactions are mediated by at least eleven enzymes, including phenylalanine ammonia lyase, cinnamate 4-hydroxylase, caffeoyl coenzyme A O-methyltransferase, and 4-coumarate: coenzyme A ligase [15]. The pathway bifurcates into the production of an enormous array of compounds based on intermediates, demonstrating refined regulatory mechanisms at transcriptional, post-transcriptional, and post-translational levels [15].

Recent research has revealed that elemicin biosynthesis diverges from the conventional phenylpropanoid pathway through an alternative route that bypasses the traditional eugenol-dependent mechanism [10]. Comparative transcriptomic analysis combined with metabolic profiling has demonstrated that elemicin biosynthesis can proceed via an eugenol-independent pathway, which diverges from the lignin biosynthetic pathway after sinapyl alcohol formation [10]. This discovery represents a significant advancement in understanding the biochemical complexity underlying phenylpropene biosynthesis in plant systems.

Role of Sinapyl Alcohol Derivatives

Sinapyl alcohol derivatives play a crucial role in the biosynthesis of elemicin through a newly discovered enzymatic pathway [10]. The biosynthetic route utilizes sinapyl acetate as a key substrate, representing a departure from the conventional phenylpropanoid pathway that typically relies on coniferyl acetate derivatives [10]. This alternative pathway demonstrates the metabolic flexibility inherent in plant secondary metabolism and highlights the diverse biochemical strategies employed by plants to synthesize structurally related phenylpropenes.

The utilization of sinapyl alcohol derivatives in elemicin biosynthesis occurs through the action of specialized reductases that exhibit substrate specificity for sinapyl acetate [10]. These enzymes represent adaptations of the phenylpropanoid pathway machinery, enabling plants to expand their repertoire of bioactive secondary metabolites [10]. The enzymatic conversion of sinapyl acetate proceeds through nicotinamide adenine dinucleotide phosphate-dependent reduction reactions, ultimately yielding immediate precursors of elemicin [10].

Research conducted using Daucus carota as a model system has elucidated the biochemical significance of sinapyl alcohol derivatives in phenylpropene biosynthesis [10]. The findings demonstrate that sinapyl acetate serves as a branching point in the pathway, allowing for the simultaneous production of multiple phenylpropenes through the action of distinct but related enzymatic activities [10]. This metabolic organization provides plants with the ability to fine-tune the production of specific compounds in response to developmental or environmental signals.

Enzymatic Mechanisms

5-Methoxy Isoeugenol Synthase (DcMIS)

The 5-methoxy isoeugenol synthase, designated as DcMIS, represents a newly identified nicotinamide adenine dinucleotide phosphate-dependent reductase that plays a critical role in elemicin biosynthesis [10]. This enzyme catalyzes the reduction of sinapyl acetate to produce 5-methoxy isoeugenol, which serves as an immediate precursor in the elemicin biosynthetic pathway [10]. The identification and characterization of DcMIS has provided crucial insights into the enzymatic machinery responsible for phenylpropene diversification in plant systems.

DcMIS exhibits specific substrate preference for sinapyl acetate, distinguishing it from related reductases involved in phenylpropanoid metabolism [10]. The enzyme demonstrates optimal activity under physiological conditions typical of plant cellular environments, with activity measurements confirming its role as a key catalytic component in the alternative elemicin biosynthetic pathway [10]. Biochemical characterization has revealed that DcMIS operates through a reduction mechanism that involves the transfer of reducing equivalents from nicotinamide adenine dinucleotide phosphate to the substrate molecule.

The discovery of DcMIS has expanded the understanding of enzymatic diversity within the phenylpropanoid pathway and demonstrated the existence of specialized enzymatic activities that enable plants to synthesize complex secondary metabolites [10]. The enzyme represents an evolutionary adaptation that allows for the efficient production of methoxylated phenylpropenes through alternative biochemical routes [10]. Functional studies have confirmed that DcMIS activity is essential for the production of elemicin in plant tissues that accumulate this compound.

| Enzyme Property | DcMIS Characteristics |

|---|---|

| Enzyme Classification | Nicotinamide adenine dinucleotide phosphate-dependent reductase |

| Primary Substrate | Sinapyl acetate |

| Product | 5-methoxy isoeugenol |

| Cofactor Requirement | Nicotinamide adenine dinucleotide phosphate |

| Pathway Role | Immediate precursor formation for elemicin |

(Iso)Eugenol Synthase (DcE(I)GS1)

The (iso)eugenol synthase DcE(I)GS1 represents a well-characterized nicotinamide adenine dinucleotide phosphate-dependent enzyme that exhibits dual product specificity in phenylpropene biosynthesis [11] [27]. This enzyme converts coniferyl acetate to eugenol while simultaneously producing isoeugenol, demonstrating the capacity for multiple product formation from a single substrate [11] [27]. The DcE(I)GS1 protein shares sixty-seven percent identity with anise t-anol/isoeugenol synthase, indicating evolutionary conservation of enzymatic function across plant species [11] [27].

Kinetic characterization of DcE(I)GS1 has revealed an apparent Km value of 247 micromolar for coniferyl acetate, indicating moderate substrate affinity under physiological conditions [11] [27]. The enzyme demonstrates optimal activity at pH 7.0 within an active pH range of 4.0 to 8.0, suggesting broad operational flexibility in plant cellular environments [27]. Maximum turnover rates have been determined through detailed enzymatic assays, providing quantitative parameters for understanding the catalytic efficiency of this important biosynthetic enzyme [27].

The dual specificity of DcE(I)GS1 enables the simultaneous production of both allylphenol and propenylphenol derivatives, contributing to the chemical diversity observed in phenylpropene-producing plant tissues [11] [27]. This enzymatic property represents an efficient metabolic strategy that allows plants to generate multiple bioactive compounds through a single catalytic activity [11] [27]. Expression analysis has demonstrated that DcE(I)GS1 transcripts are present in seeds, roots, young leaves, and mature leaves, indicating widespread involvement in phenylpropene metabolism throughout plant development [11] [27].

| Kinetic Parameter | DcE(I)GS1 Value |

|---|---|

| Km for coniferyl acetate | 247 μM |

| Optimal pH | 7.0 |

| pH Range | 4.0-8.0 |

| Protein Identity with anise synthase | 67% |

| Expression Pattern | Seeds, roots, young and mature leaves |

O-Methyltransferase Activity

The final step in elemicin biosynthesis involves the action of S-adenosyl-L-methionine-dependent O-methyltransferase enzymes that catalyze the methylation of para-hydroxyl groups on phenylpropene precursors [10] [11]. The newly characterized methyltransferase, designated as S-adenosyl-L-methionine:5-methoxy(iso)eugenol O-methyltransferase, demonstrates the ability to methylate both 5-methoxy isoeugenol and 5-methoxy eugenol, thereby completing the biosynthetic pathway for elemicin and related compounds [10].

This O-methyltransferase exhibits substrate specificity for methoxylated phenylpropene derivatives, distinguishing it from other methyltransferases involved in phenylpropanoid metabolism [10]. The enzyme utilizes S-adenosyl-L-methionine as the methyl donor in the transfer reaction, following the standard mechanism employed by plant O-methyltransferases [10]. Biochemical characterization has demonstrated that this methyltransferase represents the final committed step in elemicin biosynthesis, converting immediate precursors to the final product.

Comparative analysis with related O-methyltransferases, such as DcE(I)OMT1 involved in methyleugenol biosynthesis, has revealed distinct substrate preferences and catalytic efficiencies [11] [27]. DcE(I)OMT1 demonstrates more than five-fold higher catalytic efficiency with eugenol compared to isoeugenol, with Km values of 40 micromolar for eugenol and 115 micromolar for isoeugenol [11] [27]. These kinetic differences highlight the substrate specificity that enables different O-methyltransferases to contribute to the biosynthesis of structurally related but distinct phenylpropene compounds.

| O-Methyltransferase | Substrate | Km Value | Product |

|---|---|---|---|

| 5-methoxy(iso)eugenol OMT | 5-methoxy isoeugenol | Not determined | Elemicin |

| 5-methoxy(iso)eugenol OMT | 5-methoxy eugenol | Not determined | Elemicin |

| DcE(I)OMT1 | Eugenol | 40 μM | Methyleugenol |

| DcE(I)OMT1 | Isoeugenol | 115 μM | Methylisoeugenol |

Organic Synthesis Strategies

Williamson Ether Synthesis and Claisen Rearrangement

The Williamson ether synthesis combined with Claisen rearrangement represents one of the most efficient synthetic approaches to elemicin [1] [2]. This methodology demonstrates exceptional synthetic utility through its ability to construct the characteristic trimethoxybenzene framework with high regioselectivity.

The synthesis begins with syringol (3,5-dimethoxyphenol) as the starting material, which undergoes Williamson ether synthesis with allyl bromide [1]. The Williamson ether synthesis proceeds via an SN2 mechanism, where the alkoxide nucleophile attacks the primary alkyl halide with inversion of stereochemistry [3] [4]. The reaction requires deprotonation of syringol using strong bases such as sodium hydride or potassium hydride to generate the alkoxide nucleophile [5] [6].

Following ether formation, the allyl aryl ether undergoes Claisen rearrangement, a [7] [7]-sigmatropic rearrangement that proceeds through a concerted mechanism [8] [9]. The rearrangement exhibits remarkable regioselectivity due to the specific substitution pattern of the aromatic ring. When both ortho-positions adjacent to the ether linkage are blocked by methoxy groups, the allyl group migrates to the para-position through a secondary Cope rearrangement [1] [2].

This synthetic sequence achieves yields exceeding 85%, making it particularly attractive for industrial applications [1]. The high efficiency results from the thermodynamically favored formation of the para-substituted product, which minimizes competing side reactions. The reaction proceeds without requiring harsh conditions or expensive catalysts, enhancing its commercial viability.

Table 1: Summary of Elemicin Synthesis Approaches

| Synthesis Approach | Starting Materials | Key Steps | Yield | Comments |

|---|---|---|---|---|

| Williamson Ether Synthesis + Claisen Rearrangement | Syringol + Allyl bromide | 1. Williamson ether synthesis 2. Claisen rearrangement 3. Cope rearrangement | >85% | Electrophilic aromatic substitution at para-position enabled by blocking ortho-positions with ethers |

| Eugenol Oxidation + Methylation | Eugenol | 1. Hexamine + HCl → Eugenol-5-aldehyde 2. NaOH + H2O2 → 5-hydroxyeugenol 3. Dimethyl sulfate + K2CO3 → Elemicin | Multi-step overall yield varies | Three-stage process from readily available eugenol; used in commercial patent applications |

| Ortho-oxidation from Eugenol | Eugenol | 1. Hexamine oxidation 2. Reduction/methylation 3. Methylenation or methylation | Variable | Two-stage ortho-oxidation process produces both elemicin and myristicin |

| Isomerization Routes | Elemicin precursors | 1. Alkali-catalyzed isomerization 2. Thermal rearrangement 3. Catalytic methods | Variable E/Z ratios | Produces mixtures of cis/trans isomers; thermodynamic control favors trans-isomer |

The mechanism of the Claisen rearrangement involves formation of a six-membered cyclic transition state, where bond breaking and formation occur simultaneously [8] [10]. The reaction exhibits first-order kinetics and demonstrates substantial solvent effects, with polar protic solvents accelerating the transformation [9]. Temperature plays a critical role, with activation energies typically ranging from 33-35 kcal/mol [11].

Catalytic Reduction and Isomerization Techniques

Catalytic reduction and isomerization techniques provide alternative pathways for elemicin synthesis and structural modification. These methods enable precise control over stereochemistry and offer opportunities for selective transformations.

Cytochrome P450-Mediated Transformations: Research has demonstrated that elemicin undergoes metabolic activation through cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4 [12]. These enzymes catalyze 1'-hydroxylation of elemicin, forming reactive metabolites. While primarily relevant to metabolic pathways, understanding these transformations provides insights into potential synthetic applications using biomimetic catalysts.

The enzymatic transformation proceeds through radical mechanisms, where the iron-heme center abstracts hydrogen atoms from the allyl side chain [12]. This process demonstrates high selectivity for specific carbon positions, offering potential for developing synthetic methodologies based on similar principles.

Metal-Catalyzed Isomerization: Modern synthetic approaches employ transition metal catalysts for selective isomerization reactions. Cobalt-catalyzed isomerization using phosphine-amido-oxazoline ligands has shown exceptional selectivity for E-alkene formation [13]. These catalysts achieve E/Z selectivity ratios exceeding 100:2, representing significant advancement over traditional thermal methods.

The cobalt catalysts operate through metal-hydride mechanisms, where the catalyst coordinates to the alkene and facilitates hydrogen atom transfer processes [13]. This approach enables kinetic control over product formation, contrasting with thermodynamically controlled thermal isomerization.

Traditional Alkaline Isomerization: Alkali-catalyzed isomerization remains a cornerstone methodology for converting allylbenzenes to their corresponding propenylbenzene isomers [14]. The reaction typically employs potassium hydroxide or sodium hydroxide in alcoholic solutions under reflux conditions.

This transformation proceeds through anionic intermediates, where the base abstracts a proton from the allyl side chain, generating a carbanion that can rearrange to form the more stable propenyl isomer [15] [14]. The reaction produces mixtures of cis and trans isomers in approximately 30:70 ratios, with the trans-isomer being thermodynamically favored.

Table 3: Catalytic Reduction and Isomerization Techniques for Elemicin

| Technique | Catalyst/Conditions | Target Transformation | Selectivity | Industrial Applicability |

|---|---|---|---|---|

| CYP-Mediated Metabolic Reduction | CYP1A1, CYP1A2, CYP3A4 | 1'-Hydroxylation | High for specific CYP isoforms | Limited - primarily metabolic pathway |

| Cobalt-Catalyzed Isomerization | Cobalt complexes with phosphine-amido ligands | Alkene E/Z isomerization | High E-selectivity (>100:2) | Moderate - requires specialized ligands |

| Alkali-Catalyzed Isomerization | KOH, NaOH in alcoholic solution | Allyl to propenyl rearrangement | Moderate (cis/trans mixture ~30:70) | High - simple and cost-effective |

| Thermal Rearrangement | High temperature (>200°C), no catalyst | Claisen rearrangement | Thermodynamically controlled | High - no catalyst required |

| Acid-Catalyzed Reduction | Lewis acids (AlCl3, ZnCl2) | Carbonyl reduction | Variable | Moderate - corrosive conditions |

| Metal Hydride Reduction | LiAlH4, NaBH4 | Aldehyde/ketone reduction | High for specific substrates | Moderate - expensive reagents |

Thermal Isomerization Methods: High-temperature thermal rearrangement provides catalyst-free access to isomerized products [14]. These methods typically require temperatures exceeding 200°C but offer the advantage of avoiding catalyst costs and potential contamination issues.

The thermal approach operates through radical mechanisms at elevated temperatures, where homolytic bond cleavage generates radical intermediates that can recombine in alternative configurations [11]. While less selective than catalytic methods, thermal isomerization remains valuable for large-scale applications where product mixtures can be tolerated or separated downstream.

Patent-Based Methodologies

Topical Analgesic Formulation Precursors

Patent literature reveals sophisticated methodologies for elemicin synthesis specifically designed for pharmaceutical applications. The most comprehensive approach is detailed in US Patent 20150057366A1, which describes a multi-stage synthesis optimized for producing high-purity elemicin suitable for topical analgesic formulations [16] [17].

Three-Stage Synthesis from Eugenol: The patented methodology begins with eugenol as the starting material, chosen for its commercial availability and structural similarity to the target molecule [16]. The synthesis proceeds through three distinct stages, each optimized for maximum yield and purity.

Stage 1: Formation of Eugenol-5-aldehyde: The initial transformation involves treatment of eugenol with hexamine in glacial acetic acid, followed by acid hydrolysis [16]. A solution of eugenol (10 mL) in glacial acetic acid (75 mL) is treated with hexamine (40 g) and heated in a boiling water bath for six hours. The resulting dark brown solution is treated with concentrated hydrochloric acid (50 mL) and water (100 mL), followed by extraction and purification procedures.

This Duff reaction introduces the aldehyde functionality at the 5-position of the aromatic ring through electrophilic aromatic substitution [16]. The mechanism involves formation of an iminium salt intermediate from hexamine and acetic acid, which acts as the electrophilic species attacking the electron-rich aromatic system.

Stage 2: Oxidation to 5-Hydroxyeugenol: The aldehyde intermediate undergoes oxidation using sodium hydroxide and hydrogen peroxide in pyridine [16]. To a solution of eugenol-5-aldehyde (2.5 g) in pyridine (16 mL), aqueous sodium hydroxide (19.5 mL) and hydrogen peroxide (9.6 mL, 6%) are added with vigorous agitation.

This Dakin oxidation converts the aromatic aldehyde to the corresponding phenol through nucleophilic attack of hydroperoxide anion on the carbonyl carbon [16]. The reaction proceeds through a cyclic intermediate that undergoes rearrangement with concurrent elimination of formic acid.

Stage 3: Methylation to Elemicin: The final transformation employs dimethyl sulfate as the methylating agent in the presence of potassium carbonate [16]. The dihydroxy compound (6 g) is methylated in anhydrous acetone (100 mL) with dimethyl sulfate (9 mL) and potassium carbonate (20 g) under reflux conditions for six hours.

This nucleophilic methylation proceeds through SN2 displacement of sulfate by the phenoxide nucleophile [16]. The reaction conditions are carefully controlled to ensure complete methylation while minimizing side reactions. The final product is isolated by distillation under reduced pressure, collecting the fraction boiling at 148-149°C at 10 mmHg.

Formulation Considerations: The patent emphasizes that elemicin concentrations of 20-60% are required for effective topical analgesia, significantly higher than natural occurrence levels [16]. This requirement drives the need for synthetic production rather than extraction from natural sources.

The synthetic elemicin is incorporated into various topical formulations including gels, creams, and films [16]. These formulations utilize carriers such as fumed silica aerogels, hydrocolloids, and various oils to optimize skin penetration and sustained release.

Industrial-Scale Production Challenges

Industrial production of elemicin faces numerous technical and economic challenges that significantly impact commercial viability. These challenges span raw material sourcing, reaction scale-up, process optimization, and environmental considerations.

Raw Material and Sourcing Limitations: Natural elemicin occurs in low concentrations in essential oils, typically 2.4% in nutmeg oil and 10.5% in mace oil [1] [18]. Extraction from these sources is economically prohibitive for large-scale production, necessitating synthetic approaches. However, synthetic routes require specialized starting materials and reagents that may have limited supplier bases.

The availability of key intermediates such as syringol and eugenol fluctuates with agricultural production and processing capacity [19]. Market volatility in these materials can significantly impact production costs and supply chain reliability.

Scale-Up Technical Challenges: The Claisen rearrangement, fundamental to several elemicin syntheses, requires precise temperature control and uniform heating [9] [11]. At industrial scale, achieving uniform temperature distribution in large reactors becomes increasingly difficult, potentially leading to incomplete conversion and side product formation.

Heat transfer limitations become particularly problematic in highly viscous reaction mixtures or when using high boiling solvents [20]. Poor mixing and temperature gradients can result in local overheating, promoting unwanted decomposition reactions or polymerization.

Table 2: Industrial-Scale Production Challenges for Elemicin

| Challenge Category | Specific Challenge | Impact | Potential Solutions |

|---|---|---|---|

| Raw Material Sourcing | Limited natural abundance in essential oils | High cost of extraction from natural sources | Synthetic routes from readily available precursors |

| Reaction Conditions | High temperature requirements for rearrangements | Energy-intensive processes; potential degradation | Catalytic methods; microwave-assisted synthesis |

| Yield Optimization | Multi-step synthesis with intermediate purification | Overall yield reduction; increased cost | One-pot reactions; improved catalysts |

| Stereochemical Control | Formation of isomeric mixtures | Separation required; reduced purity | Stereoselective catalysts; kinetic control |

| Scale-up Issues | Heat transfer in large-scale rearrangements | Non-uniform reaction conditions | Continuous flow processes; advanced reactor design |

| Waste Management | Use of toxic methylating agents | Environmental concerns; disposal costs | Green methylation methods; solvent recycling |

Process Optimization Requirements: Multi-step syntheses suffer from cumulative yield losses, with each purification step contributing to overall efficiency reduction [21]. Industrial processes require optimization to minimize intermediate isolation steps while maintaining product quality.

Solvent selection becomes critical for large-scale operations, with considerations including toxicity, environmental impact, cost, and recyclability [20] [21]. Traditional solvents like dimethylformamide face increasing regulatory restrictions, driving development of greener alternatives.

Environmental and Regulatory Considerations: The use of toxic methylating agents such as dimethyl sulfate raises significant environmental and safety concerns [16]. These materials require specialized handling procedures, emergency response capabilities, and waste disposal methods that substantially increase operational costs.

Regulatory requirements for pharmaceutical-grade elemicin impose stringent quality standards that may require additional purification steps or analytical procedures [22]. Good Manufacturing Practice compliance adds complexity to facility design and operation.

Economic Viability Factors: Production economics depend heavily on achieving sufficient scale to justify capital investment in specialized equipment and safety systems [23]. The relatively niche market for elemicin may limit production volumes, making it difficult to achieve economies of scale.

Competition from alternative analgesic compounds with established production infrastructure poses additional economic challenges [24]. New production facilities must demonstrate compelling cost advantages or superior product performance to justify market entry.

Table 4: Patent-Based Methodologies for Elemicin Production

| Patent Application | Method Type | Key Innovation | Target Application | Commercial Advantage |

|---|---|---|---|---|

| US20150057366A1 | Multi-step synthesis from eugenol | High-concentration topical formulations (20-60%) | Topical analgesic precursor | Natural product appeal + synthetic scalability |

| Various extraction patents | Essential oil extraction and purification | Ultrasonic extraction + distillation | Natural product isolation | Maintains 'natural' product status |

| Industrial synthesis patents | Williamson ether + rearrangement | High-yield para-substitution control | Bulk chemical production | Scalable with good atom economy |

Technological Solutions and Innovations: Continuous flow processing offers potential solutions to many scale-up challenges by providing better heat and mass transfer control [20]. Microreactor technology enables precise control of reaction conditions while maintaining safety through reduced inventory of hazardous materials.

Advanced catalyst development, including biomimetic systems and earth-abundant metal catalysts, may provide more sustainable alternatives to current methodologies [13]. These technologies could reduce energy requirements and eliminate the need for toxic reagents.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

Other CAS

Wikipedia

Use Classification

Dates

Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity

Yi-Kun Wang, Xiao-Nan Yang, Xu Zhu, Xue-Rong Xiao, Xiu-Wei Yang, Hong-Bo Qin, Frank J Gonzalez, Fei LiPMID: 31271289 DOI: 10.1021/acs.jafc.9b02137

Abstract

Elemicin, an alkenylbenzene constituent of natural oils of several plant species, is widely distributed in food, dietary supplements, and medicinal plants. 1'-Hydroxylation is known to cause metabolic activation of alkenylbenzenes leading to their potential toxicity. The aim of this study was to explore the relationship between elemicin metabolism and its toxicity through comparing the metabolic maps between elemicin and 1'-hydroxyelemicin. Elemicin was transformed into a reactive metabolite of 1'-hydroxyelemicin, which was subsequently conjugated with cysteine (Cys) and-acetylcysteine (NAC). Administration of NAC could significantly ameliorate the elemicin- and 1'-hydroxyelemicin-induced cytotoxicity of HepG2 cells, while depletion of Cys with diethyl maleate (DEM) increased cytotoxicity. Recombinant human CYP screening and CYP inhibition experiments revealed that multiple CYPs, notably CYP1A1, CYP1A2, and CYP3A4, were responsible for the metabolic activation of elemicin. This study revealed that metabolic activation plays a critical role in elemicin cytotoxicity.

Chemical Composition and Bioactivity of Essential Oil of Atalantia guillauminii against Three Species Stored Product Insects

Kai Yang, Chun-Xue You, Cheng-Fang Wang, Ning Lei, Shan-Shan Guo, Zhu-Feng Geng, Shu-Shan Du, Ping Ma, Zhi-Wei DengPMID: 26369599 DOI: 10.5650/jos.ess15135

Abstract

The toxic and repellent activities of the essential oil extracted from the leaves of Atalantia guillauminii Swingle were evaluated against three stored product insects, red flour beetles (Tribolium castaneum), cigarette beetles (Lasioderma serricorne) and booklice (Liposcelis bostrychophila). The essential oil obtained by hydrodistillation was investigated by GC-MS. The main constituents of the essential oil were β-thujene (27.18%), elemicin (15.03%), eudesma-3, 7(11)-diene (9.64%), followed by (-)-4-terpeniol (6.70%) and spathulenol (5.25%). The crude oil showed remarkable contact toxicity against T. castaneum, L. serricorne adults and L. bostrychophila with LD50 values of 17.11, 24.07 µg/adult and 55.83 µg/cm(2) respectively and it also displayed strong fumigant toxicity against T. castaneum, L. serricorne adults with LC50 values of 17.60 and 12.06 mg/L respectively, while weak fumigant toxicity against L. bostrychophila with a LC50 value of 16.75 mg/L. Moreover, the essential oil also exhibited the same level repellency against the three stored product insects, relative to the positive control, DEET. At the same concentrations, the essential oil was more repellent to T. castaneum than to L. serricorne. Thus, the essential oil of A. guillauminii may be potential to be developed as a new natural fumigant/repellent in the control of stored product insects.Physiologically based kinetic models for the alkenylbenzene elemicin in rat and human and possible implications for risk assessment

Suzanne J P L van den Berg, Ans Punt, Ans E M F Soffers, Jacques Vervoort, Stephen Ngeleja, Bert Spenkelink, Ivonne M C M RietjensPMID: 22992039 DOI: 10.1021/tx300239z

Abstract

The present study describes physiologically based kinetic (PBK) models for the alkenylbenzene elemicin (3,4,5-trimethoxyallylbenzene) in rat and human, based on the PBK models previously developed for the structurally related alkenylbenzenes estragole, methyleugenol, and safrole. Using the newly developed models, the level of metabolic activation of elemicin in rat and human was predicted to obtain insight in species differences in the bioactivation of elemicin and read across to the other methoxy allylbenzenes, estragole and methyleugenol. Results reveal that the differences between rat and human in the formation of the proximate carcinogenic metabolite 1'-hydroxyelemicin and the ultimate carcinogenic metabolite 1'-sulfoxyelemicin are limited (<3.8-fold). In addition, a comparison was made between the relative importance of bioactivation for elemicin and that of estragole and methyleugenol. Model predictions indicate that compound differences in the formation of the 1'-sulfoxymetabolites are limited (<11-fold) in rat and human liver. The insights thus obtained were used to perform a risk assessment for elemicin using the margin of exposure (MOE) approach and read across to the other methoxy allylbenzene derivatives for which in vivo animal tumor data are available. This reveals that elemicin poses a lower priority for risk management as compared to its structurally related analogues estragole and methyleugenol. Altogether, the results obtained indicate that PBK modeling provides an important insight in the occurrence of species differences in the metabolic activation of elemicin. Moreover, they provide an example of how PBK modeling can facilitate a read across in risk assessment from compounds for which in vivo toxicity studies are available to a compound for which only limited toxicity data have been described, thus contributing to the development of alternatives for animal testing.Insecticidal Activity of the Leaf Essential Oil of Peperomia borbonensis Miq. (Piperaceae) and Its Major Components against the Melon Fly Bactrocera cucurbitae (Diptera: Tephritidae)

Emmanuelle Dorla, Anne Gauvin-Bialecki, Zoé Deuscher, Agathe Allibert, Isabelle Grondin, Jean-Philippe Deguine, Philippe LaurentPMID: 28273402 DOI: 10.1002/cbdv.201600493

Abstract

The essential oil from the leaves of Peperomia borbonensis from Réunion Island was obtained by hydrodistillation and characterized using GC-FID, GC/MS and NMR. The main components were myristicin (39.5%) and elemicin (26.6%). The essential oil (EO) of Peperomia borbonensis and its major compounds (myristicin and elemicin), pure or in a mixture, were evaluated for their insecticidal activity against Bactrocera cucurbitae (Diptera: Tephritidae) using a filter paper impregnated bioassay. The concentrations necessary to kill 50% (LC) and 90% (LC

) of the flies in three hours were determined. The LC

value was 0.23 ± 0.009 mg/cm

and the LC

value was 0.34 ± 0.015 mg/cm

for the EO. The median lethal time (LT

) was determined to compare the toxicity of EO and the major constituents. The EO was the most potent insecticide (LT

= 98 ± 2 min), followed by the mixture of myristicin and elemicin (1.4:1) (LT

= 127 ± 2 min) indicating that the efficiency of the EO is potentiated by minor compounds and emphasizing one of the major assets of EOs against pure molecules.

Antitumor Properties of the Essential Oil From the Leaves of Duguetia gardneriana

Ana Carolina B C Rodrigues, Larissa M Bomfim, Sara P Neves, Leociley R A Menezes, Rosane B Dias, Milena B P Soares, Ana Paula N Prata, Clarissa A Gurgel Rocha, Emmanoel V Costa, Daniel P BezerraPMID: 26125546 DOI: 10.1055/s-0035-1546130

Abstract

Duguetia gardneriana, popularly known in the Brazilian northeast as "jaquinha", is a species belonging to the family Annonaceae. The aim of this work was to assess the chemical composition and antitumor properties of the essential oil from the leaves of D. gardneriana in experimental models. The chemical composition of the essential oil was analyzed via gas chromatography-flame ionization detector and gas chromatography-mass spectrometry. In vitro cytotoxic activity was determined in cultured tumor cells, and in vivo antitumor activity was assessed in B16-F10-bearing mice. The identified compounds were β-bisabolene (80.99%), elemicin (8.04%), germacrene D (4.15%), and cyperene (2.82%). The essential oil exhibited a cytotoxic effect, with IC50 values of 16.89, 19.16, 13.08, and 19.33 µg/mL being obtained for B16-F10, HepG2, HL-60, and K562 cell lines, respectively. On the other hand, β-bisabolene was inactive in all of the tested tumor cell lines (showing IC50 values greater than 25 µg/mL). The in vivo analysis revealed tumor growth inhibition rates of 5.37-37.52% at doses of 40 and 80 mg/kg/day, respectively. Herein, the essential oil from the leaves of D. gardneriana presented β-bisabolene as the major constituent and showed cytotoxic and antitumor potential.Perilla frutescens var. frutescens in northern Laos

Michiho Ito, Gisho Honda, Kongmany SydaraPMID: 18404336 DOI: 10.1007/s11418-007-0213-0

Abstract

Twenty-eight samples of mericarps of Perilla frutescens var. frutescens were collected through fieldwork performed in Phongsali and Xieng Khouang provinces in northern Laos. No perilla samples were collected from Savannakhet province in the south although more than 20 sites were investigated. Perilla plants are mostly grown mixed with dry-paddy rice by slash-and-burn cultivation in Laos. The most popular local name for perilla mericarps in the area was "Ma Nga Chan". Weight of 1,000 grains and hardness of the mericarps were measured, and all mericarps were found to be large (weight of 1,000 grains around 2 g) and soft (limit load weight under 300 g), which were preferred for culinary use in Laos. The composition of the essential oils obtained from the herbaceous plants raised from the mericarps was divided into five types, perillaketone, elemicine plus myristicine, shisofuran, piperitenon, and myristicine, and GC-MS analysis of these Laotian perilla samples showed that they were similar to those of corresponding types of known Japanese perilla strains. One of the shisofuran-type perilla contained large amounts of putative alpha-naginatene, which is likely to be an intermediate of the biosynthesis of naginataketone. The farmers' indifference to the oil type of the leaf seems to leave Laotian perilla as a good genetic resource for studies of the biosynthesis of oil compounds.Metabolic Activation of Elemicin Leads to the Inhibition of Stearoyl-CoA Desaturase 1

Xiao-Nan Yang, Yi-Kun Wang, Xu Zhu, Xue-Rong Xiao, Man-Yun Dai, Ting Zhang, Yan Qu, Xiu-Wei Yang, Hong-Bo Qin, Frank J Gonzalez, Fei LiPMID: 31468958 DOI: 10.1021/acs.chemrestox.9b00112

Abstract

Elemicin is a constituent of natural aromatic phenylpropanoids present in many herbs and spices. However, its potential to cause toxicity remains unclear. To examine the potential toxicity and associated mechanism, elemicin was administered to mice for 3 weeks and serum metabolites were examined. Enlarged livers were observed in elemicin-treated mice, which were accompanied by lower ratios of unsaturated- and saturated-lysophosphatidylcholines in plasma, and inhibition of stearoyl-CoA desaturase 1 () mRNA expression in liver. Administration of the unsaturated fatty acid oleic acid reduced the toxicity of 1'-hydroxylelemicin, the primary oxidative metabolite of elemicin, while treatment with the SCD1 inhibitor A939572 potentiated its toxicity. Furthermore, the in vitro use of recombinant human CYPs and chemical inhibition of CYPs in human liver microsomes revealed that CYP1A1 and CYP1A2 were the primary CYPs responsible for elemicin bioactivation. Notably, the CYP1A2 inhibitor α-naphthoflavone could attenuate the susceptibility of mice to elemicin-induced hepatomegaly. This study revealed that metabolic activation of elemicin leads to SCD1 inhibition in liver, suggesting that upregulation of SCD1 may serve as potential intervention strategy for elemicin-induced toxicity.

Antibacterial Mode of Action of the

Dedieu Luc, Brunel Jean Michel, Lorenzi Vanina, Muselli Alain, Berti Liliane, Bolla Jean MichelPMID: 33233754 DOI: 10.3390/molecules25225448

Abstract

Today, an alarming rise of bacterial gastroenteritis in humans resulting from consuming-tainted foods is being observed. One of the solutions for mitigating this issue may be the antibacterial activity of essential oils. In the present research, we propose to study the antibacterial activity against

and other Gram-negative bacteria of

essential oil and its active molecules. In addition, a few chemically synthesized molecules such as (

)-methylisoeugenol, Elemicin, and eugenol were also studied. The results showed that the essential oil itself and its most active component, (

)-methylisoeugenol, exhibited bactericidal effects. Similar effects were detected using purified and chemically synthesized molecules. Also, it was observed that the

essential oil and its active molecules affected intracellular potassium and intracellular ATP contents in

cells. Inhibition of the membrane bound F

F

-ATPase was also observed. Eventually, for the first time, the efflux mechanism of active molecules of

essential oil was also identified in gamma proteobacteria and its specific antibacterial activity against

was associated with the lack of this efflux mechanism in this species.